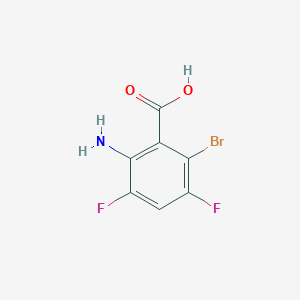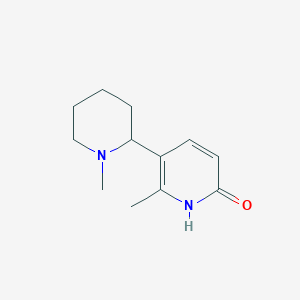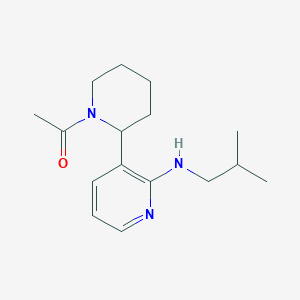![molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester: is a synthetic compound with the molecular formula C21H29N3O5 and a molecular weight of 403.47 g/mol . This compound is a derivative of D-Tryptophan, an essential amino acid, and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group of D-Tryptophan is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected D-Tryptophan is then coupled with 2-Methylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the Boc-protected amino group.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of peptide synthesis and modification .
Biology:
- Utilized in the investigation of protein-ligand interactions.
- Serves as a model compound in the study of amino acid metabolism .
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Investigated for its role in modulating biological pathways .
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of novel materials and catalysts .
Mécanisme D'action
The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester
Comparison:
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: Similar in structure but lacks the 2-Methylalanyl group, which may affect its reactivity and biological activity .
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a glycine moiety instead of tryptophan, leading to different chemical properties and applications .
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester: Similar in structure but with a different substitution pattern, influencing its chemical behavior and potential uses .
Conclusion
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C21H29N3O5 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1 |
Clé InChI |
MTSYKEMMYDLAKS-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)









![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)

